Cas no 27978-30-9 (2-chloro-N-4-(methylthio)phenylacetamide)
2-chloro-N-4-(methylthio)phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,2-chloro-N-[4-(methylthio)phenyl]-
- 2-Chloro-N-(4-methylthiophenyl)-acetamide
- 2-chloro-N-[4-(methylthio)phenyl]acetamide
- AC1L6Q0T
- AC1Q4H01
- Chlor-essigsaeure-(4-methylmercapto-anilid)
- chloro-acetic acid-(4-methylsulfanyl-anilide)
- CTK4G0577
- N-Chloracetyl-4-methylmercapto-anilin
- NCIMech_000283
- NSC166464
- SureCN7289846
- 2-chloro-N-(4-methylsulfanylphenyl)acetamide
- SCHEMBL7289846
- DTXSID40304610
- CS-0215422
- NSC-166464
- 2-Chloro-N-[4-(methylsulfanyl)phenyl]acetamide
- CHEMBL1978348
- LS-11292
- MFCD00045272
- CCG-35210
- Acetamide, 2-chloro-N-[4-(methylthio)phenyl]-
- EN300-24605
- Z199423718
- 2-Chloro-N-(4-(methylthio)phenyl)acetamide
- J-016936
- 27978-30-9
- AKOS000199439
- PD011775
- NCI60_001300
- 2-chloro-N-4-(methylthio)phenylacetamide
-
- MDL: MFCD00045272
- Inchi: 1S/C9H10ClNOS/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
- InChI Key: NHFSKNQUFJHKKE-UHFFFAOYSA-N
- SMILES: ClCC(NC1C=CC(=CC=1)SC)=O
Computed Properties
- Exact Mass: 215.0173
- Monoisotopic Mass: 215.017
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 134-136 °C
- Boiling Point: 402.2±30.0 °C at 760 mmHg
- Flash Point: 197.1±24.6 °C
- Refractive Index: 1.59
- PSA: 29.1
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2-chloro-N-4-(methylthio)phenylacetamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-chloro-N-4-(methylthio)phenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033308-1g |
2-Chloro-N-(4-methylthiophenyl)-acetamide |
27978-30-9 | 95% | 1g |
£47.00 | 2022-03-01 | |
| Fluorochem | 033308-5g |
2-Chloro-N-(4-methylthiophenyl)-acetamide |
27978-30-9 | 95% | 5g |
£141.00 | 2022-03-01 | |
| Fluorochem | 033308-25g |
2-Chloro-N-(4-methylthiophenyl)-acetamide |
27978-30-9 | 95% | 25g |
£479.00 | 2022-03-01 | |
| TRC | C378003-50mg |
2-chloro-N-[4-(methylthio)phenyl]acetamide |
27978-30-9 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C378003-100mg |
2-chloro-N-[4-(methylthio)phenyl]acetamide |
27978-30-9 | 100mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C378003-500mg |
2-chloro-N-[4-(methylthio)phenyl]acetamide |
27978-30-9 | 500mg |
$ 160.00 | 2022-04-01 | ||
| abcr | AB529330-500 mg |
2-Chloro-N-[4-(methylthio)phenyl]acetamide; . |
27978-30-9 | 500MG |
€165.80 | 2022-08-31 | ||
| abcr | AB529330-1 g |
2-Chloro-N-[4-(methylthio)phenyl]acetamide; . |
27978-30-9 | 1g |
€189.00 | 2022-08-31 | ||
| abcr | AB529330-5 g |
2-Chloro-N-[4-(methylthio)phenyl]acetamide; . |
27978-30-9 | 5g |
€430.80 | 2022-08-31 | ||
| Enamine | EN300-24605-0.05g |
2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide |
27978-30-9 | 95% | 0.05g |
$24.0 | 2024-06-19 |
2-chloro-N-4-(methylthio)phenylacetamide Suppliers
2-chloro-N-4-(methylthio)phenylacetamide Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-chloro-N-4-(methylthio)phenylacetamide
Introduction to 2-chloro-N-4-(methylthio)phenylacetamide (CAS No. 27978-30-9)
2-chloro-N-4-(methylthio)phenylacetamide, identified by its Chemical Abstracts Service (CAS) number 27978-30-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of chlorinated aromatic amides, characterized by a chloro substituent on the benzene ring and an acetamide moiety linked to the phenyl ring through a sulfur-containing group. The presence of a methylthio (-SCH₃) group at the para position relative to the acetamide functionality imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of biologically active molecules.
The structural motif of 2-chloro-N-4-(methylthio)phenylacetamide positions it as a versatile building block for medicinal chemists. The chloro group is known to participate in various nucleophilic substitution reactions, facilitating the introduction of diverse functional groups, while the methylthio moiety can influence both the solubility and metabolic stability of derived compounds. Such features are particularly relevant in the development of drugs targeting neurological and inflammatory disorders, where precise modulation of molecular interactions is critical.
Recent advancements in drug discovery have highlighted the importance of sulfur-containing heterocycles in medicinal chemistry. The methylthio group in this compound not only enhances its reactivity but also contributes to favorable pharmacokinetic properties, such as improved blood-brain barrier penetration. This has spurred interest in derivatives of 2-chloro-N-4-(methylthio)phenylacetamide as potential candidates for treating central nervous system (CNS) disorders. For instance, studies have demonstrated that modifications at the acetamide position can lead to compounds with enhanced binding affinity to specific neurotransmitter receptors.
In parallel, computational chemistry approaches have been employed to explore the molecular interactions of 2-chloro-N-4-(methylthio)phenylacetamide with biological targets. Molecular docking simulations have revealed that this compound can engage with protein binding pockets through hydrogen bonding networks involving both the chloro and methylthio groups. Such insights have guided the design of novel analogs with optimized pharmacological profiles. Notably, recent publications suggest that derivatives featuring additional halogen atoms or electron-withdrawing groups may exhibit stronger binding interactions with disease-related proteins.
The synthesis of 2-chloro-N-4-(methylthio)phenylacetamide itself presents an interesting challenge due to its relatively complex structure. Traditional synthetic routes often involve multi-step sequences, including chlorination, thiolation, and amide bond formation. However, recent methodological improvements have enabled more efficient synthetic pathways, leveraging catalytic methods or flow chemistry techniques to enhance yield and purity. These advancements are particularly relevant in industrial settings where scalability and cost-effectiveness are paramount.
From a regulatory perspective, 2-chloro-N-4-(methylthio)phenylacetamide (CAS No. 27978-30-9) is subject to standard pharmaceutical manufacturing guidelines to ensure quality control and safety. While it is not classified as a controlled substance or hazardous material under current regulations, its reactivity necessitates careful handling during synthesis and purification. Manufacturers must adhere to Good Manufacturing Practices (GMP) to guarantee consistency and minimize impurities that could affect downstream applications.
The compound’s potential applications extend beyond pharmaceuticals into agrochemicals and specialty chemicals. For example, certain derivatives have shown promise as intermediates in crop protection agents due to their ability to interact with biological targets in pests while maintaining environmental safety profiles. This dual utility underscores the versatility of 2-chloro-N-4-(methylthio)phenylacetamide as a chemical scaffold.
Looking ahead, ongoing research aims to expand the chemical space explored by derivatives of 2-chloro-N-4-(methylthio)phenylacetamide through combinatorial chemistry and high-throughput screening (HTS). Such approaches allow for rapid evaluation of large libraries of compounds, accelerating the discovery process for new therapeutic agents. Additionally, green chemistry principles are being integrated into synthetic methodologies to reduce environmental impact while maintaining efficiency.
The integration of artificial intelligence (AI) into drug discovery has also opened new avenues for exploring 2-chloro-N-4-(methylthio)phenylacetamide derivatives. Machine learning models can predict novel molecular structures with desired properties based on existing data sets, enabling more targeted experimentation. This synergy between computational tools and experimental validation holds great promise for optimizing lead compounds derived from this scaffold.
In conclusion,2-chloro-N-4-(methylthio)phenylacetamide (CAS No. 27978-30-9) represents a structurally intriguing compound with broad applications across multiple industries. Its unique combination of functional groups makes it an attractive starting point for developing innovative solutions in medicine and agriculture alike. As research continues to uncover new synthetic strategies and pharmacological insights,this compound will undoubtedly remain at the forefront of chemical innovation.
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